Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBKTTUXJKGATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125175 | |
| Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438241-27-0 | |
| Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Octahydrocyclopentapyrrole Derivatives
One common approach involves starting from octahydrocyclopentapyrrole derivatives that are functionalized with amino and ester groups, followed by cyclization:
This method emphasizes the use of hydrogenation to reduce precursor compounds and subsequent esterification steps.
Enzymatic Hydrolysis and Ring Closure
Another approach involves enzymatic methods:
- Starting from hydantoin derivatives, enzymatic hydrolysis yields optically pure amino acids.
- These amino acids undergo ring closure via hydrogenation or cyclization to form the core structure.
- Esterification with tert-butyl groups is then performed on the acid form.
This pathway ensures stereochemical control and high purity, as described in patent documents and research articles.
Continuous Flow Synthesis
Recent advances utilize microreactor technology for streamlined synthesis:
- Hydrolysis of tert-butyl esters in situ using HBr generated during the Hantzsch reaction.
- Direct synthesis of pyrrole derivatives from readily available starting materials like tert-butyl acetoacetates and amines.
- This method reduces purification steps and improves overall yield and efficiency.
The process involves mixing precursors in a microreactor, allowing hydrolysis, cyclization, and esterification to occur in a single continuous operation.
Key Reaction Conditions and Parameters
| Reaction Step | Typical Conditions | Reagents | Notes |
|---|---|---|---|
| Hydrogenation | 40°C, 25–28 bar H₂ | Pd/C catalyst | Used for ring reduction and deprotection |
| Esterification | Acid catalysis or coupling agents | Tert-butyl alcohol derivatives | Ensures selective ester formation |
| Cyclization | Low temperature, -20°C to 0°C | Base or acid catalysts | Promotes ring closure with stereocontrol |
| Enzymatic hydrolysis | 20–30°C, pH 7–8 | Specific hydrolases | Yields optically pure amino acids |
Data Table Summarizing Preparation Methods
Research Findings and Innovations
- The use of microreactor technology has significantly optimized the synthesis, enabling in situ hydrolysis of tert-butyl esters and direct formation of the target compound in a continuous process, reducing purification steps and increasing yields.
- Enzymatic methods provide high stereochemical fidelity, crucial for pharmaceutical applications, and are compatible with green chemistry principles.
- Patent literature indicates that the combination of hydrogenation, esterification, and cyclization under controlled conditions yields high-purity products suitable for medicinal chemistry.
Notes on Synthesis Optimization
- Stereochemistry is critical; methods employing enzymatic hydrolysis or chiral catalysts are preferred for enantiomeric purity.
- Reaction conditions such as temperature, pH, and catalysts are optimized to prevent side reactions and maximize yield.
- Scale-up is facilitated by continuous flow methods, which are increasingly adopted in pharmaceutical manufacturing.
Chemical Reactions Analysis
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate has garnered attention for its potential role in drug development due to its structural similarity to known bioactive compounds. Its unique stereochemistry may confer specific biological activities that can be exploited in therapeutic contexts:
- Neuropharmacology : The compound's structure resembles neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
- Antidepressant Activity : Initial studies indicate that derivatives of this compound may exhibit antidepressant-like effects, making it a candidate for further investigation in mood disorder therapies .
Chemical Biology
The compound is also being investigated for its interactions with biological systems:
- Receptor Binding Studies : Research is being conducted to explore how this compound interacts with various receptors, which could elucidate its mechanism of action and inform future drug design strategies.
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the structure affect biological activity is critical for optimizing its pharmacological properties .
Case Study 1: Neuroactive Compound Development
A study focusing on the neuroactive properties of related compounds highlighted the importance of structural features in determining efficacy. This compound was identified as a promising lead compound due to its favorable binding affinity to serotonin receptors, which are crucial in mood regulation.
Case Study 2: Antidepressant Effects
In a preclinical trial, derivatives of this compound demonstrated significant antidepressant-like effects in rodent models. The results suggest that modifications to the tert-butyl group enhance bioavailability and receptor selectivity, paving the way for the development of new antidepressants based on this scaffold .
Mechanism of Action
The mechanism of action of tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with molecular targets through its amino and ester groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Ring Sizes
Compound: Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate (CAS: 2225144-67-0)
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.4 g/mol .
- Higher molecular weight may reduce solubility but improve metabolic stability in vivo .
Functional Group Variations
Compound : Tert-butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS: 1419101-37-3)
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.3 g/mol .
- The hydroxyl group enables hydrogen bonding, which may improve solubility but limit blood-brain barrier penetration .
Compound : Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS: N/A)
Salt and Stereochemical Variants
Compound: Tert-butyl (2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride (CAS: 2613300-20-0)
- Molecular Formula : C₁₃H₂₅ClN₂O₂
- Molecular Weight : 276.81 g/mol .
- Key Differences: The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. The aminomethyl side chain introduces an additional basic site, altering pharmacokinetic properties .
Compound : (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS: N/A)
- Molecular Formula: C₁₄H₂₃NO₇ (including oxalate counterion)
- Key Differences :
Comparative Analysis of Physicochemical Properties
Biological Activity
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl 3a-aminooctahydrocyclopenta[b]pyrrole-1-carboxylate
- Purity : Typically available at 95% purity
The compound features a tert-butyl group and an aminomethyl substituent, contributing to its unique chemical reactivity and biological activity potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. These synthetic routes are crucial for obtaining high-purity forms of the compound suitable for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including compounds structurally related to this compound. For instance, a series of fused pyrroles demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be at play in this compound .
- Case Study : In vitro assays have shown that certain pyrrole derivatives exhibit antiproliferative activity and can induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways, as evidenced by caspase activity assays .
Antioxidant Activity
Pyrrole compounds are also known for their antioxidant properties. The ability to scavenge free radicals has been linked to the presence of the pyrrole ring system, which can stabilize radical species through resonance structures .
- Research Findings : Compounds with similar structures have been evaluated for their antioxidant capabilities using DPPH assays, revealing promising results that support further investigation into their therapeutic potential .
Comparative Analysis of Related Compounds
The following table summarizes key features of compounds related to this compound:
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| Rac-tert-butyl (3aR,6aS)-3a-aminooctahydrocyclopenta[c]pyrrole-2-carboxylate | tert-butyl (3aR,6aS)-3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Similar bicyclic structure but differs in stereochemistry |
| 1-Amino-2-methyl-5-(tert-butyl)cyclohexanecarboxylic acid | 1-amino-2-methyl-cyclohexanecarboxylic acid | Used in peptide synthesis; features a cyclohexane backbone |
| 4-Aminobutyric acid | 4-aminobutanoic acid | Acts as a neurotransmitter; relevant for neuroactive studies |
These compounds share structural similarities with this compound and highlight the diversity within the pyrrole class regarding biological activity.
Q & A
Q. Q. How can metabolic stability be improved for in vivo studies?
- Strategies :
- Replace labile esters (e.g., methyl) with trifluoroethyl groups to reduce esterase cleavage .
- Introduce deuterium at α-positions to slow CYP450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
